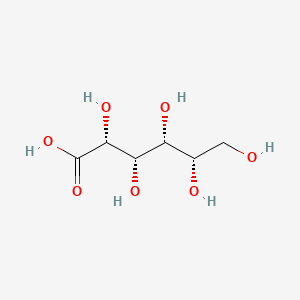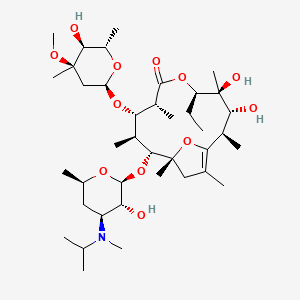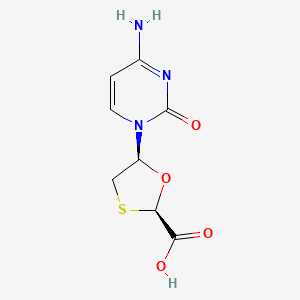
ラミブジン酸
説明
The compound “4-amino-2-oxo-1,2-dihydro-pyrimidine-5-carboxylic acid” might be related to your query . It has the empirical formula C5H5N3O3 and a molecular weight of 155.11 .
Molecular Structure Analysis
The SMILES string for this compound is NC1=NC(=O)NC=C1C(O)=O . This provides a textual representation of the compound’s structure .科学的研究の応用
抗HIV薬
ラミブジン酸は、抗HIV薬として使用されます。この薬物の相互作用の性質と強度は、薬物の純粋な結晶形とリガンド-受容体複合体で研究されました。 正方晶多形の単結晶X線回折法による高分解能研究により、固体状態における薬物の実験的電荷密度分布を得ることができました .
B型肝炎ウイルス(HBV)感染症の治療
ラミブジン酸は、B型肝炎ウイルス(HBV)感染による肝硬変および肝細胞癌の治療に広く使用されています .
後天性免疫不全症候群(AIDS)の治療
ラミブジン酸は、臨床応用における高いバイオアベイラビリティでヌクレオシド逆転写酵素を阻害することにより、後天性免疫不全症候群(AIDS)の治療に使用されます .
医薬品二次標準品
ラミブジン酸は、ラミブジン不純物Aとしても知られており、医薬品二次標準品および認証済み参照物質として使用されます . これは、医薬品リリース試験、定性および定量分析のための医薬品方法開発、食品および飲料の品質管理試験、その他の校正要件など、いくつかの分析アプリケーションで使用するために適しています .
連続フロー合成
ラミブジン酸は、ラミブジン前駆体L-メントールグリオキシル酸の連続フロー合成に使用されます . この合成は、2つの方法で行われました。a)メントールと無水マレイン酸のエステル化に続いてジメントールマレエートのオゾン分解と水和;およびb)メントールとフマル酸のエステル化から始めてジメントールフマレートを合成し、続いてオゾンと水和 .
リガンド-受容体相互作用研究
QM/MM計算は、デオキシシチジンキナーゼとのラミブジン複合体の簡略化モデル(異なる結合モードを持つ2つの複合体)に対して実行され、理論的電荷密度分布を再構築しました . 分子内相互作用の特異性は、孤立した分子に対して以前に報告されたデータと比較されました .
作用機序
Target of Action
Lamivudine Acid, also known as SGC57V0D26, (2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid, cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid, or Lamivudine impurity A RS, primarily targets two key enzymes: HIV reverse transcriptase and hepatitis B virus polymerase . These enzymes are crucial for the replication of Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B (HBV), respectively .
Mode of Action
Lamivudine Acid interacts with its targets by being phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This metabolite then competes with cytosine triphosphate for incorporation into the developing viral DNA strand . By incorporating into viral DNA, lamivudine metabolites competitively inhibit the activity of the HIV reverse transcriptase enzyme and act as a chain terminator of DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Lamivudine Acid is the viral DNA synthesis pathway . By inhibiting the HIV reverse transcriptase and hepatitis B virus polymerase, Lamivudine Acid disrupts the synthesis of viral DNA, thereby preventing the replication of the virus .
Pharmacokinetics
Lamivudine Acid is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults and 68% in children . Lamivudine Acid is widely distributed into total body fluid . About 70% of an oral dose is eliminated renally as unchanged drug . The dominant elimination half-life of Lamivudine Acid is approximately 5 to 7 hours .
Result of Action
The molecular and cellular effects of Lamivudine Acid’s action result in the termination of the viral DNA chain and cessation of viral DNA replication . This leads to a decrease in the viral load and an increase in the number of healthy immune cells, thereby improving the immune response to infections .
Action Environment
The action, efficacy, and stability of Lamivudine Acid can be influenced by various environmental factors. Furthermore, it is safe for people over three months of age and can be used during pregnancy , suggesting that it has a wide range of applicability across different physiological states. The dose needs to be reduced in patients with renal insufficiency, as lamivudine acid is primarily eliminated through the kidneys .
生化学分析
Biochemical Properties
Lamivudine Acid is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase .
Cellular Effects
Lamivudine Acid exhibits tissue toxicity leading to peripheral neuropathy and parkinsonism .
Molecular Mechanism
Lamivudine Acid exerts its effects at the molecular level through its active metabolite, lamivudine triphosphate (L-TP). This metabolite is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination .
Temporal Effects in Laboratory Settings
In a study conducted on rats, Lamivudine Acid produced significant increases in the activities of serum Alanine and Aspartate Aminotransferases (ALT and AST), Quinine Oxidase (QO), and γ–GlutamylTransferase(GGT) over a period of 45 days .
Dosage Effects in Animal Models
In the same study, rats treated with different dosages of Lamivudine Acid (4 mg/kg, 20 mg/kg, 100 mg/kg, and 500 mg/kg) showed varying effects. The highest dosage (500 mg/kg) resulted in significant increases in the activities of serum ALT, AST, GGT, and QO .
Metabolic Pathways
The metabolic pathways of Lamivudine Acid involve its phosphorylation to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) .
特性
IUPAC Name |
(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIRVEZNDVLYQA-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)C(=O)O)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173602-25-0 | |
| Record name | Lamivudine impurity A RS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173602250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-AMINO-2-OXOPYRIMIDIN-1(2H)-YL)-1,3-OXATHIOLANE-2-CARBOXYLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC57V0D26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methylsulfanyl-5-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole](/img/structure/B1674366.png)
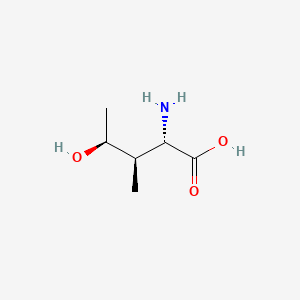
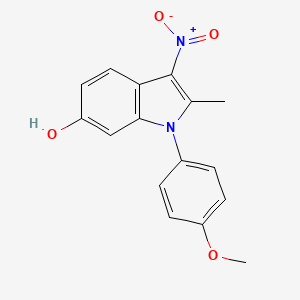
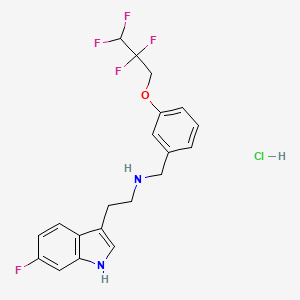
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B1674370.png)

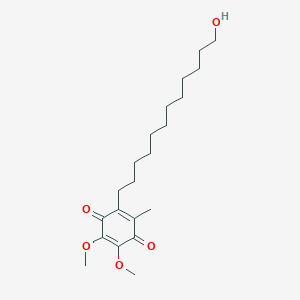
![10-(2-Chloro-6-fluorobenzyl)-8-(4-methylpiperazine-1-carbonyl)dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B1674374.png)

